Welcome to the BenchChem Online Store!
molecular formula C6H5Cl2N B1299082 2,6-Dichloro-3-methylpyridine CAS No. 58584-94-4

2,6-Dichloro-3-methylpyridine

Cat. No. B1299082
M. Wt: 162.01 g/mol
InChI Key: KNIKCOPEHZTQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07781452B2

Procedure details

2-Chloro-3-methylpyridine 1-oxide (9.00 g, 62.7 mmol) and triethylamine (10.4 ml, 75.2 mmol) were dissolved in dichloromethane (70 ml), and a solution of phosphorus oxychloride (7 ml, 75.3 mmol) in dichloromethane (40 ml) was added dropwise at 0° C. After stirring for 3 hours while elevating reaction temperature to room temperature, the reaction mixture was stirred under reflux for 1 hour. After the reaction was completed, water (30 ml) was added and the reaction mixture was neutralized with a sodium hydroxide solution, and after extracted with dichloromethane (70 ml), dried over magnesium sulfate. The solvent was evaporated and purified by silica gel column chromatography (eluting solvent: ethyl acetate/n-hexane=3/100), thereby yielding the title compound (3.47 g) as a white solid 10:3 mixture with 2,4-dichloro-3-methylpyridine.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N+:3]=1[O-].C(N(CC)CC)C.P(Cl)(Cl)([Cl:19])=O.[OH-].[Na+]>ClCCl.O>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([Cl:19])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=[N+](C=CC=C1C)[O-]
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours while elevating reaction temperature to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
after extracted with dichloromethane (70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluting solvent: ethyl acetate/n-hexane=3/100)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.